N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indene moiety, a methoxyphenyl group, and a thiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction.
Coupling of the Indene and Thiazole Derivatives: The final step involves coupling the indene derivative with the thiazole derivative through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It could bind to specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect various cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetamide: Similar structure with a hydroxy group instead of a methoxy group.
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetamide: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the indene, thiazole, and methoxyphenyl groups may confer specific properties that make it distinct from other similar compounds.
Properties
Molecular Formula |
C21H20N2O2S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H20N2O2S/c1-25-19-8-6-14(7-9-19)21-23-18(13-26-21)12-20(24)22-17-10-15-4-2-3-5-16(15)11-17/h2-9,13,17H,10-12H2,1H3,(H,22,24) |
InChI Key |
NUOBCXAFXWHGTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
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